molecular formula C23H23NO3 B7840242 N-(Triphenylmethyl)-L-threonine

N-(Triphenylmethyl)-L-threonine

Cat. No.: B7840242
M. Wt: 361.4 g/mol
InChI Key: CBIIBFYYCAFENA-UTKZUKDTSA-N
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Description

N-(Triphenylmethyl)-L-threonine is an organic compound that features a triphenylmethyl (trityl) group attached to the amino acid L-threonine The triphenylmethyl group is known for its stability and is often used as a protecting group in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Triphenylmethyl)-L-threonine typically involves the protection of the amino group of L-threonine with a triphenylmethyl group. One common method involves the reaction of L-threonine with triphenylmethyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This often involves the use of more efficient mixing and temperature control systems to ensure consistent product quality. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(Triphenylmethyl)-L-threonine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of L-threonine can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Acidic or basic conditions can facilitate the substitution of the triphenylmethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can yield an alcohol.

Scientific Research Applications

N-(Triphenylmethyl)-L-threonine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Triphenylmethyl)-L-threonine primarily involves the protection of the amino group of L-threonine. The triphenylmethyl group provides steric hindrance, preventing reactions at the amino group. This allows for selective reactions at other functional groups in the molecule. The stability of the triphenylmethyl group also makes it useful in protecting sensitive functional groups during complex synthetic processes .

Comparison with Similar Compounds

Similar Compounds

    N-(Triphenylmethyl)-L-serine: Similar in structure but with serine instead of threonine.

    N-(Triphenylmethyl)-L-alanine: Similar but with alanine instead of threonine.

    N-(Triphenylmethyl)-L-cysteine: Similar but with cysteine instead of threonine.

Uniqueness

N-(Triphenylmethyl)-L-threonine is unique due to the presence of both a hydroxyl group and a triphenylmethyl-protected amino group. This combination allows for selective reactions at the hydroxyl group while protecting the amino group, making it particularly useful in complex organic synthesis .

Properties

IUPAC Name

(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-17(25)21(22(26)27)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21,24-25H,1H3,(H,26,27)/t17-,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIIBFYYCAFENA-UTKZUKDTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557160
Record name N-(Triphenylmethyl)-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80514-76-7
Record name N-(Triphenylmethyl)-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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